molecular formula C23H23N3O4 B11400202 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11400202
M. Wt: 405.4 g/mol
InChI Key: ZWFWXINLOQAMDC-YRNVUSSQSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, methoxyphenyl groups, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Groups: This step involves the use of methoxy-substituted benzaldehydes or related compounds, often through condensation reactions.

    Formation of the Carbonitrile Group: This can be introduced via nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[2-(4-methoxyphenyl)ethylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H23N3O4/c1-27-18-8-4-16(5-9-18)12-13-25-23-19(15-24)26-22(30-23)11-7-17-6-10-20(28-2)21(14-17)29-3/h4-11,14,25H,12-13H2,1-3H3/b11-7+

InChI Key

ZWFWXINLOQAMDC-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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